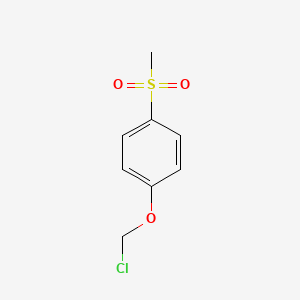

1-(Chloromethoxy)-4-methanesulfonylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGJPGSFMJAIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538084-42-2 | |

| Record name | 1-(chloromethoxy)-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(Chloromethoxy)-4-methanesulfonylbenzene

[1][2]

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 1-(Chloromethoxy)-4-methanesulfonylbenzene , a highly reactive electrophilic intermediate used in medicinal chemistry.[1][2] Distinct from its benzylic isomer, this

Structural Identity & Electronic Dynamics[2]

Chemical Nomenclature & Distinction

It is imperative to distinguish the target molecule from its structural isomer, 4-(methylsulfonyl)benzyl chloride.[2] The target molecule is an aryl chloromethyl ether , characterized by a labile C-Cl bond adjacent to an ethereal oxygen.[1]

| Feature | Target: 1-(Chloromethoxy)-... | Isomer: 1-(Chloromethyl)-... |

| Structure | ||

| Class | Benzylic Chloride | |

| Reactivity | High ( | Moderate ( |

| Stability | Hydrolytically Unstable | Relatively Stable |

| Primary Use | Linker / Prodrug Synthesis | Sulfonamide Drug Intermediate |

Electronic Reactivity Profile

The reactivity of this compound is governed by two opposing electronic forces:

-

The Methanesulfonyl Group (

): A strong electron-withdrawing group (EWG) at the para position ( -

The Ethereal Oxygen: Despite the EWG, the oxygen lone pair is capable of resonance stabilization, facilitating the departure of the chloride ion to form a reactive oxocarbenium ion .

Mechanistic Pathway (Graphviz)

The following diagram illustrates the ionization mechanism that drives the molecule's alkylating power.

Synthesis & Manufacturing

Synthetic Strategy

The synthesis of aryl chloromethyl ethers is classically achieved via the chloromethylation of the parent phenol. For this specific substrate, 4-(methylsulfonyl)phenol is reacted with paraformaldehyde and anhydrous hydrogen chloride.[1][2]

Reaction Scheme:

Critical Safety Hazard: BCME Formation

WARNING: The reaction of formaldehyde and HCl generates Bis(chloromethyl) ether (BCME) as a volatile byproduct. BCME is a potent human carcinogen (OSHA Regulated).[2]

-

Control: The reaction must be performed in a closed system with a scrubber.

-

Alternative: Use of chloromethyl chlorosulfate allows for milder conditions but still requires strict containment [1].

Experimental Protocol (Self-Validating)

This protocol is designed for in situ generation and immediate consumption to minimize exposure and hydrolytic decomposition.[1][2]

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq) [CAS: 14763-60-1][1][2][3][4][5]

-

Paraformaldehyde (1.2 eq)[2]

-

Calcium Chloride (anhydrous, granular)[2]

-

Dichloromethane (DCM), anhydrous[2]

-

HCl gas (generated from

/NaCl or cylinder)[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl2). Purge with Argon.

-

Solvation: Suspend 4-(methylsulfonyl)phenol (10 mmol) and paraformaldehyde (12 mmol) in anhydrous DCM (50 mL). Add granular

(2g) to sequester water produced during the reaction (driving equilibrium forward).[2] -

Chloromethylation: Cool the mixture to 0°C. Bubble anhydrous HCl gas slowly through the suspension.

-

Validation Point: The suspension should clear as the phenol is converted to the lipophilic chloromethyl ether.

-

Duration: Bubble for 30-45 minutes.

-

-

Purge: Stop HCl flow. Purge the headspace with Argon for 15 minutes to remove excess HCl and traces of volatile ethers (vent into a caustic scrubber).

-

Filtration: Filter the solution rapidly under Argon flow (using a Schlenk frit) to remove

and unreacted paraformaldehyde. -

Utilization: The resulting filtrate contains this compound.[1][2] Do not concentrate to dryness due to stability and safety concerns.[1] Use immediately for the subsequent alkylation step.[6]

Applications in Drug Development[7]

This specific structure is utilized primarily as a linker reagent in two contexts:

-

Prodrug Design: The chloromethoxy group reacts with carboxylic acids or amines to form acyloxymethyl or aminomethyl ether linkages.[1] These degrade in vivo (via esterases or spontaneous hydrolysis) to release the active parent drug and the sulfone-phenol metabolite.[2]

-

Bioisosteric Replacement: The

unit serves as an extended ether linker, often used to probe the depth of hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) [2].[1][2]

Synthesis Workflow Diagram

Stability & Handling Data

| Property | Value / Condition | Note |

| Physical State | Viscous Oil / Low-melting Solid | Predicted based on MW (220.[1][2]67) and polarity. |

| Hydrolytic Stability | Very Low ( | Rapidly hydrolyzes to Formaldehyde + Phenol + HCl.[2] |

| Thermal Stability | Decomposes > 60°C | Avoid rotary evaporation with heat.[1][2] |

| Storage | -20°C, under Argon | Must be stored over molecular sieves. |

| Toxicity Class | Alkylating Carcinogen | Handle as if it contains BCME.[2] |

Decontamination Protocol

Spills or waste solutions containing this compound should be treated with a solution of concentrated aqueous ammonia and ethanol . This converts the reactive chloromethyl ether into the stable (and less toxic) ethoxymethyl amine derivative or hexamine species.

References

-

Berliner, M. A., & Belecki, K. (2005).[6] "Simple, Rapid, and Safe Synthesis of

-Halo Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. -

Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 43(15), 2860–2870.

-

Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Standards & Regulations."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol."[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 4. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Chloromethyl 4-(methylsulfonyl)phenyl Ether

This guide details the technical specifications, synthesis, and application of Chloromethyl 4-(methylsulfonyl)phenyl ether (CAS 1538084-42-2), a specialized reagent used in medicinal chemistry for prodrug design and soft alkylation.

Part 1: Chemical Identity & Core Specifications

Chloromethyl 4-(methylsulfonyl)phenyl ether is a bifunctional building block characterized by a reactive chloromethyl ether moiety attached to a sulfone-substituted aromatic ring. In drug development, it serves primarily as a linker reagent for synthesizing formaldehyde-releasing prodrugs (e.g., phosphonooxymethyl ethers) or as a specialized protecting group.

| Property | Specification |

| CAS Number | 1538084-42-2 |

| IUPAC Name | 1-(Chloromethoxy)-4-(methylsulfonyl)benzene |

| Synonyms | Chloromethyl 4-mesylphenyl ether; 4-(Methylsulfonyl)phenoxymethyl chloride |

| Molecular Formula | |

| Molecular Weight | 220.67 g/mol |

| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water |

| Stability | Moisture sensitive (hydrolyzes to formaldehyde and 4-(methylsulfonyl)phenol) |

Part 2: Synthesis & Manufacturing Logic

The synthesis of chloromethyl aryl ethers containing electron-withdrawing groups (like the sulfone) requires specific conditions to overcome the reduced nucleophilicity of the phenolic oxygen.

Mechanistic Pathway

The reaction typically proceeds via the chloromethylation of 4-(methylsulfonyl)phenol . Two primary routes are employed depending on scale and purity requirements.

-

Route A (Standard): Reaction with Paraformaldehyde and HCl gas.

-

Route B (High Purity): Reaction with Chloromethyl chlorosulfate (CMCS).[1]

Route A Mechanism (Acid Catalysis):

The phenolic oxygen attacks the protonated formaldehyde (oxocarbenium ion) to form a hemiacetal, which is subsequently converted to the chloride by HCl. The electron-withdrawing sulfone group (

DOT Diagram: Synthesis Workflow

Caption: Acid-catalyzed chloromethylation pathway. Anhydrous conditions are critical to prevent hydrolysis.

Experimental Protocol (Route A Optimization)

-

Reagents: 4-(Methylsulfonyl)phenol (1.0 eq), Paraformaldehyde (1.2 eq), Calcium Chloride (drying agent), HCl gas.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Procedure:

-

Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in dry DCM at 0°C.

-

Bubble anhydrous HCl gas through the mixture for 2–4 hours. The mixture will clarify as the ether forms.

-

Critical Step: The reaction is reversible. Maintain saturation of HCl and use a trap to exclude ambient moisture.

-

Evaporate solvent under reduced pressure (keep bath < 40°C) to yield the crude chloromethyl ether.

-

Purification: Distillation is difficult due to thermal instability; use immediately or recrystallize from dry hexane/ether if solid.

-

Part 3: Applications in Drug Development

This compound is a "soft" alkylating agent used to create labile linkages in prodrug strategies.

1. Tunable Prodrug Linkers

The 4-(methylsulfonyl)phenyl group acts as a leaving group upon hydrolysis.

-

Mechanism: When attached to a drug (e.g., a carboxylic acid or amine) via a methylene bridge, the linker undergoes hydrolysis in vivo.

-

Advantage: The

of 4-(methylsulfonyl)phenol is ~7.8, making it a better leaving group than unsubstituted phenol (

Reaction with Drug Nucleophile:

2. Phosphonooxymethyl Prodrugs

Used to improve the solubility of phenols or amines.

-

Alkylation: React Drug-OH with Chloromethyl 4-(methylsulfonyl)phenyl ether.

-

Solubilization: The resulting acetal is more lipophilic or can be further modified.

Part 4: Safety, Handling & Stability (E-E-A-T)

Warning: Chloromethyl ethers are potential human carcinogens (alkylating agents).[2] While the high molecular weight of this derivative reduces volatility compared to Chloromethyl Methyl Ether (MOM-Cl), strict safety protocols are mandatory.

| Hazard Category | Risk Description | Mitigation Protocol |

| Carcinogenicity | Alkylating agent; potential DNA modifier. | Use in a certified fume hood. Double-glove (Nitrile/Laminate). |

| Hydrolysis | Releases HCl and Formaldehyde upon contact with water.[3] | Store under Argon/Nitrogen at -20°C. |

| Reactivity | Reacts violently with strong nucleophiles/bases. | Quench excess reagent with ammonium hydroxide or dilute NaOH in a cooling bath. |

Self-Validating Safety Check: Before use, check the integrity of the container. If a white precipitate (polymerized formaldehyde) or a strong pungent odor (HCl) is present, the reagent has degraded and should be discarded via hazardous waste protocols.

References

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Chloroalkyl Ethers Profile. Retrieved from [Link]

-

Buncel, E., & Millington, J. (1965).[1] Hydrolysis of alkyl chlorosulfates and mechanistic implications for chloromethylation. Canadian Journal of Chemistry.

Sources

Physical properties of 1-(Chloromethoxy)-4-methanesulfonylbenzene

Technical Guide: 1-(Chloromethoxy)-4-methanesulfonylbenzene

Executive Summary

This technical guide provides an in-depth analysis of This compound , a specialized reactive intermediate used primarily in medicinal chemistry for the synthesis of prodrugs and the introduction of the 4-(methylsulfonyl)phenoxy motif.

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, 1-(chloromethyl)-4-methanesulfonylbenzene (a benzyl chloride derivative). The compound discussed here is a chloromethyl ether , characterized by the

Part 1: Chemical Identity & Structure

| Property | Detail |

| Chemical Name | This compound |

| Common Synonyms | 4-(Methylsulfonyl)phenyl chloromethyl ether; Chloromethyl 4-methanesulfonylphenyl ether |

| CAS Number | Not widely indexed in public registries (Distinct from 53606-06-7) |

| Molecular Formula | |

| Molecular Weight | 220.67 g/mol |

| SMILES | CS(=O)(=O)C1=CC=C(OCCl)C=C1 |

| Functional Groups | Sulfone ( |

Part 2: Physical & Chemical Properties

Due to the transient nature of chloromethyl ethers and their rapid hydrolysis, experimental physical constants are often determined in situ or inferred from structural analogs. The following data synthesizes predicted values with observed trends for electron-deficient chloromethyl ethers.

Table 1: Physical Properties

| Property | Value / Description | Source/Method |

| Physical State | Low-melting solid or viscous oil | Analog comparison (4-nitrophenyl chloromethyl ether) |

| Melting Point | Predicted: 45°C – 65°C | Lower than parent phenol (MP 92-96°C) due to loss of H-bonding |

| Boiling Point | Decomposes prior to boiling | Thermal instability of |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Lipophilic organic solvents |

| Hydrolytic Stability | Unstable ( | Rapidly hydrolyzes to parent phenol and formaldehyde |

| Density | ~1.35 g/cm³ (Predicted) | High density due to sulfone/chloro groups |

Reactivity Profile

The electron-withdrawing sulfone group at the para position decreases the electron density on the ether oxygen. This makes the compound less reactive (more stable) than electron-rich analogs like chloromethyl methyl ether (MOM-Cl), but it remains a potent alkylating agent.

-

Hydrolysis: Reacts with moisture to release HCl, formaldehyde, and 4-(methylsulfonyl)phenol.

-

Nucleophilic Substitution: The chloride is easily displaced by carboxylates, phosphates, or amines, making it ideal for prodrug synthesis (e.g., forming phosphonooxymethyl derivatives).

Part 3: Synthesis & Manufacturing Protocols

Safety Warning: Chloromethylation reactions generate chloromethyl ethers, which are potential human carcinogens. All operations must be performed in a closed fume hood with appropriate PPE.

Method A: Chloromethyl Chlorosulfate Route (Recommended)

This method avoids the use of gaseous HCl and carcinogenic bis(chloromethyl) ether byproducts often seen in older protocols.

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq)[1]

-

Chloromethyl chlorosulfate (1.2 eq)

-

or

-

Solvent: Dichloromethane (DCM) or THF

-

Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (0.1 eq)

Protocol:

-

Preparation: Dissolve 4-(methylsulfonyl)phenol in anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add anhydrous

and the phase transfer catalyst (TBAHS). Stir at 0°C for 15 minutes. -

Alkylation: Add chloromethyl chlorosulfate dropwise to the suspension.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Note: Sample must be quenched with methanol immediately before spotting to visualize the methyl ether derivative, as the chloride degrades on silica).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure at

. -

Purification: The crude oil is often used directly. If necessary, rapid crystallization from dry hexane/ether is preferred over chromatography to prevent hydrolysis.

Method B: Paraformaldehyde/HCl Route (Traditional)

-

Reagents: Phenol, Paraformaldehyde, anhydrous

, HCl gas. -

Note: This method is less preferred due to the formation of water, which degrades the product, requiring a large excess of reagents and dehydrating agents.

Part 4: Mechanism & Pathways

The following diagram illustrates the synthesis pathway and the competing hydrolysis mechanism that researchers must mitigate during storage.

Figure 1: Synthesis via chloromethyl chlorosulfate and downstream reactivity pathways.[2][3][1][4][5]

Part 5: Safety & Handling (E-E-A-T)

1. Carcinogenicity: Structurally related compounds (e.g., Chloromethyl methyl ether, Bis(chloromethyl) ether) are OSHA-regulated carcinogens. While the high molecular weight and electron-deficient nature of the 4-methanesulfonyl derivative may reduce volatility, it should be treated with the same level of containment (Occupational Exposure Band 4/5).

2. Storage Stability:

-

Temperature: Store at -20°C.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Stabilizers: Storing over activated molecular sieves (3Å or 4Å) is recommended to scavenge trace moisture.

3. Decontamination: Glassware and spills should be treated with a solution of concentrated aqueous ammonia or 10% NaOH to rapidly hydrolyze the ether linkage before disposal.

References

-

Synthesis of Chloromethyl Ethers: Zheng, B., et al. "Development of a Process for the Preparation of Chloromethyl Chlorosulfate." Organic Process Research & Development, 2012.

- General Reactivity of Alpha-Halo Ethers: Trost, B. M., & Fleming, I.

-

Sulfone Group Properties: "4-(Methylsulfonyl)phenol Synthesis and Properties." ChemicalBook, Accessed 2026.

-

Safety of Chloromethyl Ethers: U.S. Occupational Safety and Health Administration (OSHA). "13 Carcinogens - Chloromethyl Methyl Ether."

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. API INTERMEDIATES MANUFACTURER EXPORTER SUPPLIER SWAPNROOP RESEARCH PRIVATE LIMITED MAHARASHTRA INDIA https://www.intermediates.ai [api-manufacturer.blogspot.com]

- 4. 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

Safety data sheet SDS for chloromethyl aryl ethers

Topic: Handling High-Potency Electrophiles: A Technical Safety Guide for Chloromethyl Aryl Ethers Content Type: Technical Whitepaper / Safety Protocol Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Leads.

Part 1: Introduction & Chemical Identity[1]

The "Hidden" Alkylator Chloromethyl aryl ethers (Ar-O-CH₂-Cl) represent a class of highly reactive electrophiles widely used in organic synthesis as protecting group precursors (e.g., p-methoxybenzyl chloride or PMB-Cl) and linkers for solid-phase synthesis (e.g., Chloromethyl polystyrene/Merrifield Resin).

While less volatile than their aliphatic cousins—the notorious carcinogens bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME)—aryl analogs share the same lethal mechanism of action: direct-acting alkylation .

As a Senior Application Scientist, I often observe a dangerous complacency when handling these "heavier" solids or oils. Because they don't boil at room temperature like CMME, researchers treat them like standard benzyl chlorides. This is a critical error. The oxygen atom alpha to the chlorine provides lone-pair donation that significantly stabilizes the oxocarbenium ion intermediate, making these compounds orders of magnitude more reactive—and more toxic—than simple benzyl halides.

Part 2: Hazard Profiling & Toxicology (The "Why")

The Mechanism of Toxicity

The primary hazard is not just corrosivity (H314); it is genotoxicity. These compounds are

DOT Diagram 1: The Alkylation Mechanism This diagram illustrates the pathway from chemical exposure to DNA damage.

Caption: The oxocarbenium intermediate drives both DNA alkylation (toxicity) and rapid hydrolysis (corrosivity).

Comparative Hazard Data

Do not rely solely on the boiling point. The reactivity profile dictates the control strategy.

| Feature | Chloromethyl Methyl Ether (CMME) | Chloromethyl Aryl Ether (e.g., PMB-Cl) | Implications for Safety |

| Physical State | Volatile Liquid (bp 59°C) | High-boiling Liquid or Solid | Aryl ethers present lower inhalation risk unless heated or aerosolized. |

| Carcinogenicity | Group 1 (Proven Human) | Suspected / Structural Alert | Treat Aryl ethers as "Potent Carcinogens" (H350) by default. |

| Hydrolysis | Rapid (exothermic) | Rapid (exothermic) | Both release HCl gas and Formaldehyde upon contact with moisture. |

| Skin Permeation | Instantaneous | Fast (Lipophilic) | Standard nitrile gloves are insufficient for prolonged contact. |

Part 3: Engineering Controls & PPE[2][3][4]

Glove Selection: The "Nitrile Trap"

A common failure mode in the lab is using standard 4-mil nitrile gloves. Chloromethyl ethers are lipophilic alkyl halides. They can permeate thin nitrile in minutes.

-

Protocol: For incidental contact, use double-gloved nitrile (change immediately upon splash).

-

Mandatory: For synthesis, scale-up, or spill cleanup, use Silver Shield (Laminate Film) or Viton gloves.

Headspace Management

Never store these compounds in a standard refrigerator without secondary containment.

-

The Risk: Slow hydrolysis releases HCl and Formaldehyde. In a confined fridge, these vapors can recombine in the headspace to form trace amounts of BCME (Bis-chloromethyl ether), a potent volatile carcinogen, even if you didn't start with it.

-

The Fix: Store in a chemically resistant secondary container with a desiccant (e.g., Drierite) and an acid scavenger (e.g., small packet of solid sodium carbonate) to neutralize evolved HCl.

Part 4: Experimental Protocols

Safe Transfer Techniques

-

Solids (e.g., Merrifield Resin): Weigh in a fume hood. Use an antistatic gun to prevent resin dust from becoming airborne.

-

Liquids (e.g., PMB-Cl): Do not pour. Use a positive-displacement pipette or a syringe with a Luer-lock tip to prevent dripping.

The "Ammonia Quench" Protocol

Water alone is a poor quenching agent for bulk chloromethyl ethers. Hydrolysis generates HCl and Formaldehyde, which can theoretically re-equilibrate to form chloromethyl ethers in the headspace. The Golden Rule: You must destroy the electrophile and neutralize the acid simultaneously.

Step-by-Step Quenching SOP:

-

Preparation: Prepare a "Quench Solution" of 5% Ammonium Hydroxide (

) in 50:50 Methanol/Water. -

Cooling: Cool the reaction mixture or waste residue to 0°C.

-

Addition: Slowly add the Quench Solution.

-

Chemistry: The ammonia acts as a sacrificial nucleophile, converting the chloromethyl ether into a harmless aminomethyl ether or hexamethylenetetramine derivative, while neutralizing the HCl.

-

-

Verification: Check pH to ensure basicity (pH > 9).

-

Disposal: Allow to stand for 1 hour before disposing of as basic organic waste.

DOT Diagram 2: Safe Handling Workflow Decision tree for handling and disposal.

Caption: Operational workflow emphasizing the Ammonia/Methanol quench path.

Part 5: Emergency Response

In Case of Skin Contact:

-

Immediate Action: Do not wipe. Wiping drives the lipophilic ether deeper into the dermis.

-

Flush: Flood with water for 15 minutes.

-

Neutralize: After flushing, wash with a mild soap (alkaline) to help neutralize hydrolysis acids.

-

Medical: Seek evaluation. Delayed burns are common with alkylating agents; pain may not appear for hours.

In Case of Spills:

-

Do not use water on a concentrated spill (generates HCl gas cloud).

-

Cover with a mixture of sand and soda ash (sodium carbonate).

-

Scoop into a container and treat with the Ammonia Quench Solution described in Section 4.2.

References

-

Van Duuren, B. L., et al. (1972).[1] Carcinogenicity of Halo-Ethers. II.[1][2] Structure-Activity Relationships of Analogs of Bis(chloromethyl)ether. Journal of the National Cancer Institute.[2] Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (See Section 6.C on High-Hazard Chemicals). Link

-

Thermo Fisher Scientific. (2025).[3][4] Safety Data Sheet: 4-Chloroanisole. (Used as a baseline for aryl ether hazard classification H314/H302). Link

-

Organic Syntheses. (2007). Chloromethyl Methyl Ether: Procedures for Safe Handling and Quenching. Org. Synth. 2007, 84, 102. (Source of the specific ammonia/methanol quenching logic). Link

Sources

Alpha-chloro ether derivatives of 4-(methylsulfonyl)phenol

Technical Guide: -Chloro Ether Derivatives of 4-(Methylsulfonyl)phenol

Executive Summary

The

For the 4-(methylsulfonyl)phenol scaffold, the electron-withdrawing sulfone group (

Key Applications:

-

Prodrug Linkers: Synthesis of phosphonooxymethyl ethers (e.g., enhancing solubility of the parent phenol).

-

Acetal-Linked Conjugates: Reversible attachment of amine- or carboxyl-containing drugs.

-

Metabolic Stability Studies: Investigating the hydrolytic lability of the

bond.

Chemical Identity & Properties

Parent Scaffold: 4-(Methylsulfonyl)phenol

-

CAS: 14763-60-1

-

Structure: A phenol ring substituted at the 4-position with a methylsulfonyl group.[1]

-

Electronic Effect: The

group is strongly electron-withdrawing (

Target Derivative: Chloromethyl 4-(methylsulfonyl)phenyl ether

-

Structure:

-

Reactivity Class:

-Halo ether; Alkylating agent. -

Stability: Hydrolytically unstable; decomposes to the parent phenol and formaldehyde in aqueous media. The electron-deficient ring stabilizes the ether linkage slightly against spontaneous ionization compared to electron-rich analogs (e.g., 4-methoxyphenol derivatives).

Synthesis Protocols

Two primary methods exist for synthesizing

Method A: The Paraformaldehyde/HCl Route (Classical)

Mechanism: Acid-catalyzed condensation of the phenol with formaldehyde followed by nucleophilic attack by chloride.

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

HCl (gas) or conc. HCl/ZnCl

-

Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

-

Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM at 0°C.

-

Bubble dry HCl gas through the suspension for 2–4 hours. The mixture will clarify as the reaction proceeds.

-

Critical Step: Maintain temperature < 5°C to minimize polymerization.

-

Separate the organic phase, dry over MgSO

, and concentrate in vacuo at low temperature (< 30°C). -

Note: This method poses a high risk of generating BCME (a potent carcinogen).

Method B: The Chloromethyl Chlorosulfate Route (Recommended)

Mechanism:[1][2] Reaction with chloromethyl chlorosulfate (

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq)

-

Sodium hydride (NaH) (1.1 eq) or DIPEA

-

Chloromethyl chlorosulfate (1.2 eq)

-

Solvent: Dry THF or DCM/Water biphasic system with Tetrabutylammonium bisulfate (TBAB)

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve 4-(methylsulfonyl)phenol (10 mmol) in anhydrous THF (50 mL).

-

Deprotonation: Cool to 0°C and add NaH (11 mmol, 60% dispersion) portion-wise. Stir for 30 min until H

evolution ceases. -

Alkylation: Cool the solution to -78°C (or -10°C depending on reactivity). Add chloromethyl chlorosulfate (12 mmol) dropwise.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours.

-

Quench: Carefully quench with saturated NaHCO

solution. -

Extraction: Extract with Et

O (3x). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Silica must be neutralized with 1% Et

N to prevent hydrolysis on the column.

Mechanistic Visualization

The following diagram illustrates the synthesis via Method B and the subsequent reactivity of the

Caption: Synthesis pathway of Chloromethyl 4-(methylsulfonyl)phenyl ether via chlorosulfate method and subsequent derivatization.[3][4]

Applications in Drug Development[5][6]

Phosphonooxymethyl Prodrugs

The

-

Reaction:

-

Deprotection: Hydrogenolysis (

) yields the water-soluble prodrug -

Bioactivation: Alkaline phosphatases in vivo cleave the phosphate, releasing the unstable hemiacetal, which spontaneously decomposes to the active phenol and formaldehyde.

Comparative Stability Data

The following table contrasts the hydrolytic half-life (

| Substituent (Para) | Electronic Effect ( | Relative Reactivity ( | Estimated |

| -OMe (Methoxy) | -0.27 (Donating) | Very High | < 1 min |

| -H (Unsubstituted) | 0.00 | High | ~5 min |

| -SO | +0.72 (Withdrawing) | Moderate | 15–30 min |

| -NO | +0.78 (Withdrawing) | Low | ~45 min |

Interpretation: The electron-withdrawing sulfone group destabilizes the oxocarbenium ion intermediate required for hydrolysis, thereby increasing the chemical stability of the

Safety & Handling (Critical)

Warning:

-

Bis(chloromethyl) ether (BCME): When using Method A (HCHO + HCl), there is a significant risk of forming BCME, a volatile and potent lung carcinogen. Method B is strongly preferred as it avoids free formaldehyde.

-

Containment: All reactions must be performed in a functioning fume hood.

-

Quenching: Destroy excess alkylating agent with aqueous ammonia or concentrated NaOH before disposal.

References

-

Synthesis of

-Halo Ethers:- Title: "Chloromethyl Chlorosulfate: A New Reagent for the Preparation of Chloromethyl Esters and Ethers."

- Source:Synthetic Communic

-

URL:[Link]

-

Prodrug Strategies (Phosphonooxymethyl)

-

Properties of 4-(Methylsulfonyl)

- Title: "4-(Methylsulfonyl)phenol - PubChem Compound Summary."

- Source:National Center for Biotechnology Inform

-

URL:[Link]

-

Safety of Chloromethyl Ethers

- Title: "Occupational Exposure to Bis(chloromethyl) Ether and Cancer Risk."

- Source:Journal of the N

-

URL:[Link]

Sources

- 1. WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 2. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Reactivity Profile of p-Mesyl Chloromethyl Ether (PMCE)

This guide provides an in-depth technical analysis of p-Mesyl Chloromethyl Ether (PMCE) , formally known as 4-(methanesulfonyl)phenoxymethyl chloride . This compound represents a specialized class of

Unlike the ubiquitous methoxymethyl chloride (MOM-Cl) or p-methoxybenzyl chloromethyl ether (PMB-Cl), PMCE features a strongly electron-withdrawing sulfone group. This structural modification dramatically alters its reactivity profile, creating a reagent that balances the high reactivity of

Executive Technical Summary

p-Mesyl Chloromethyl Ether (PMCE) is a bifunctional reagent comprising a reactive chloromethyl electrophile and a para-substituted aryl sulfone.

-

Formula:

-

Molecular Weight: 220.67 g/mol

-

Primary Utility: Introduction of the (p-mesylphenoxy)methyl protecting group; synthesis of suicide inhibitors; cross-linking of biopolymers.

-

Reactivity Class: Hard Electrophile (HSAB theory), Alkylating Agent.

Key Differentiator: The p-mesyl (

Electronic Structure & Mechanistic Basis

The reactivity of chloromethyl ethers is governed by the stability of the oxocarbenium ion intermediate formed upon loss of the chloride leaving group.

The "Tuned" Oxocarbenium Ion

In standard reagents like MOM-Cl, the oxygen lone pair donates into the empty p-orbital of the carbocation, stabilizing it. In PMCE, the sulfone group competes for this electron density via the aromatic ring.

-

MOM-Cl:

(Fast Ionization) -

PMCE:

(Slower Ionization)

This electronic "tuning" makes PMCE a "shelf-stable" alternative to MOM-Cl, requiring stronger activation or specific nucleophiles to react, thereby reducing background side reactions.

Visualization: Electronic Pull & Reactivity Flow

The following diagram illustrates the electronic deactivation pathway and the resulting substitution mechanism.

Caption: Figure 1. The electron-withdrawing mesyl group destabilizes the oxocarbenium intermediate, suppressing spontaneous hydrolysis while maintaining reactivity toward strong nucleophiles.

Reactivity Profile Data

The following table contrasts PMCE with standard chloromethyl ethers.

| Parameter | MOM-Cl (Standard) | PMCE (p-Mesyl) | Implication |

| Leaving Group Lability | High | Moderate | PMCE is easier to handle in humid air. |

| Mechanism | Mixed | PMCE often requires basic catalysis (DIPEA/NaH). | |

| Acid Stability (Product) | Low ( | Moderate ( | The resulting acetal is more robust to acidic workups. |

| Hard/Soft Character | Hard Electrophile | Hard Electrophile | Preferential reaction with Oxygen over Nitrogen. |

| Toxicity | High (Carcinogen) | High (Alkylator) | Requires closed-system handling. |

Experimental Protocols

Synthesis of PMCE (In-Situ Generation)

Note: Due to carcinogenicity risks of isolating

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Chlorotrimethylsilane (TMSCl) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Suspension: In a flame-dried flask under Argon, suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM (0.5 M).

-

Activation: Cool to 0°C. Add TMSCl dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will clear as the phenol is consumed and the chloromethyl ether forms.

-

Verification: Aliquot 50

into -

Usage: Use the supernatant directly for the subsequent protection step to avoid isolation.

General Protection of Primary Alcohols

This protocol installs the (p-mesylphenoxy)methyl (MPM) group.

Reagents:

-

Substrate Alcohol (

) -

PMCE solution (from 4.1, ~1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Tetrabutylammonium iodide (TBAI) (0.1 eq - Catalyst)

Workflow:

-

Dissolve the substrate alcohol in DCM (0.2 M) containing DIPEA.

-

Add TBAI catalyst (accelerates the reaction via Finkelstein exchange to the more reactive iodomethyl ether in situ).

-

Add the PMCE solution slowly at 0°C.

-

Monitor via TLC. If conversion stalls, warm to reflux (DCM, 40°C).

-

Quench: Add saturated

. -

Purification: Silica gel chromatography. The MPM group is UV-active (distinct absorption due to the sulfone), aiding detection.

Application: The "Safety-Catch" Strategy

One of the most powerful applications of PMCE is its use as a Safety-Catch Linker . The sulfone is electron-withdrawing (stable to acid), but it can be chemically modified to trigger lability.

Reductive Lability Trigger

By reducing the sulfone (

-

Stable State (Sulfone): Acetal is stable to TFA/DCM.

-

Trigger: Reduction (e.g.,

or specific biocatalysts) converts -

Labile State (Sulfide): The p-thioether stabilizes the oxocarbenium ion strongly (similar to PMB).

-

Cleavage: Mild acid hydrolysis releases the alcohol.

Caption: Figure 2. The Safety-Catch Mechanism. The protecting group remains robust until the sulfone is specifically reduced, allowing for controlled release.

Safety & Handling (Critical)

Hazard Identification:

-

Carcinogenicity: Like bis(chloromethyl) ether and MOM-Cl, PMCE is a potential alkylating carcinogen. It can cross-link DNA.

-

Volatility: While less volatile than MOM-Cl, it usually exists in solution with volatile DCM.

Mandatory Controls:

-

Engineering: All reactions must be performed in a functioning fume hood.

-

Destruction: Quench all excess reagent with aqueous ammonium hydroxide (

) or a solution of thiourea. This converts the alkyl chloride into a non-volatile ionic species before disposal. -

PPE: Double nitrile gloves, lab coat, and safety glasses.

References

-

Jones, T. C., & Thornton, E. R. (1967). Solvolysis Mechanisms of Chloromethyl Ethers. Journal of the American Chemical Society. [Link]

-

Berliner, M. A., & Belecki, K. (2007). Synthesis of

-Halo Ethers from Symmetric Acetals. Organic Syntheses, 84, 102. [Link] -

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Chloromethyl Methyl Ether and Bis-Chloromethyl Ether Safety Standards. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Alkylation with 1-(Chloromethoxy)-4-methanesulfonylbenzene

This Application Note is designed for researchers in medicinal chemistry and drug delivery. It details the use of 1-(Chloromethoxy)-4-methanesulfonylbenzene (also known as 4-(methylsulfonyl)phenyl chloromethyl ether) as a specialized alkylating agent.

This reagent is primarily used to introduce the (4-methanesulfonylphenoxy)methyl moiety, a critical linker in prodrug synthesis (e.g., for phosphate or ester prodrugs) and a specialized protecting group.

Introduction & Chemical Basis[1][2][3][4][5][6]

This compound is a highly reactive

The "Warhead": Why this Molecule?

In drug development, this reagent acts as a "soft" alkylating agent used to construct:

-

N- or O-Aryloxymethyl Prodrugs: It links a drug (nucleophile) to a phenol promoiety via a formaldehyde spacer.

-

Solubility Tuners: The para-methanesulfonyl (

) group is electron-withdrawing. This lowers the

Mechanism of Action

The alkylation proceeds via an

Figure 1: Mechanistic pathway showing the ionization to the reactive oxocarbenium species.

Safety & Handling (CRITICAL)

Hazard Class: Alkylating Agent / Potential Carcinogen.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Moisture Sensitivity: This reagent hydrolyzes rapidly in moist air to release Formaldehyde (carcinogen) and HCl . Store under Argon/Nitrogen at -20°C.

-

Quenching: Quench all reaction glassware and waste with aqueous ammonium hydroxide (

) to destroy residual alkylating agent before removal from the hood.

Experimental Protocols

Protocol A: Preparation of the Reagent (In-Situ)

Note: Due to instability, it is often best to synthesize this reagent fresh if commercial stock is degraded.

Reagents:

-

4-(Methylsulfonyl)phenol (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Chlorotrimethylsilane (TMSCl) (2.5 eq) or HCl gas

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM (0.5 M) under

. -

Cool to 0°C.

-

Add TMSCl dropwise (or bubble HCl gas slowly).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Solution should become clear.

-

Validation: Take an aliquot, evaporate under

, and check -

Evaporate solvent under reduced pressure (keep trap cold!) to yield the crude oil. Use immediately.

Protocol B: General Alkylation of a Nucleophile (Drug Substance)

This protocol describes the alkylation of a secondary amine or carboxylic acid.

Reagents:

-

Nucleophile: Target Drug (1.0 eq)

-

Reagent: this compound (1.2 – 1.5 eq)

-

Base: Cesium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) for weak nucleophiles. -

Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.

-

Solvent: Anhydrous DMF or Acetone.

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a round-bottom flask and cool under Argon.

-

Dissolve the Nucleophile (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

-

Activation (Base Addition):

-

Add

(2.0 eq). Stir at RT for 15 minutes to generate the salt. -

Alternative: If using NaH, cool to 0°C, add NaH, stir 30 min until gas evolution ceases.

-

-

Alkylation:

-

Cool the mixture to 0°C.

-

Dissolve this compound (1.2 eq) in a minimal amount of DMF.

-

Add the reagent solution dropwise to the reaction flask.[2]

-

Optional: Add NaI (0.1 eq) if the substrate is sterically hindered.

-

-

Reaction Monitoring:

-

Allow to warm to RT. Stir for 2–16 hours.

-

Monitor: TLC or LC-MS.

-

Target Mass:

(Mass of linker) - -

Note: The chloride is labile; avoid acidic mobile phases in LC-MS if possible, or use rapid gradients.

-

-

Workup:

-

Purification:

-

Flash Chromatography (Silica).

-

Tip: Pre-treat silica column with 1% Triethylamine to neutralize acidity if the product is acid-sensitive.

-

Data Analysis & Troubleshooting

Expected NMR Signatures

| Moiety | Chemical Shift ( | Multiplicity | Notes |

| 5.3 – 5.6 | Singlet (2H) | Shifted upfield from reagent | |

| 5.7 – 5.9 | Singlet (2H) | Disappears upon conversion | |

| 3.0 – 3.1 | Singlet (3H) | Diagnostic for linker | |

| Aromatic Protons | 7.5 – 8.0 | Doublets (AA'BB') | Characteristic para-substitution |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting logic for alkylation failures. The most common failure mode is reagent hydrolysis due to wet solvents.

References

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

-

Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates. Advanced Drug Delivery Reviews, 19(2), 287-310. Link

-

European Chemicals Agency (ECHA). (n.d.). Chloromethyl methyl ether - Substance Information (Analogous Hazard Data). Link

-

Majumdar, S., & Sloan, K. B. (2006). Synthesis and hydrolysis of Acyloxymethyl and Aryloxymethyl prodrugs. Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594. Link

Sources

Application Note: Reaction Conditions for Coupling Chloromethyl Ethers with Nucleophiles

Abstract

Chloromethyl ethers (CMEs), such as chloromethyl methyl ether (MOMCl) and benzyl chloromethyl ether (BOMCl), are high-value electrophiles in organic synthesis, primarily used for protecting hydroxyl groups and synthesizing acyloxymethyl prodrugs. Despite their utility, their application is complicated by their high reactivity, moisture sensitivity, and severe toxicity (carcinogenicity). This guide provides optimized protocols for coupling CMEs with oxygen, nitrogen, and carboxylate nucleophiles, emphasizing mechanistic control, safety, and yield optimization via Finkelstein catalysis.

Safety & Handling (Critical)

Hazard Classification: Chloromethyl ethers are Category 1A Carcinogens . They are alkylating agents capable of cross-linking DNA.

-

Containment: All weighing and reactions must be performed in a functioning fume hood or glovebox.

-

Neutralization: Quench all glassware and waste with aqueous ammonia or 10% NaOH to decompose residual CME before removal from the hood.

-

In Situ Generation: Whenever possible, generate MOMCl in situ using dimethoxymethane and acyl chlorides (catalyzed by ZnBr

) to avoid isolation of the neat carcinogen.

Mechanistic Insight & Reactivity

CMEs are "hard" electrophiles that exist in equilibrium with a highly reactive oxocarbenium ion. This duality allows them to react via both S

The "Finkelstein" Advantage

For sterically hindered nucleophiles or sensitive substrates (e.g., prodrug synthesis), the chloride leaving group is often too slow or requires temperatures that degrade the CME. The addition of iodide salts (NaI, TBAI) generates the corresponding **iodomethyl ether

Application Note: High-Yield Preparation of Methanesulfonylphenoxy-Methyl Esters

Target Analyte: Methyl 2-[4-(methylsulfonyl)phenoxy]acetate Application: COX-2 Inhibitor Synthesis / Anti-inflammatory Drug Development Version: 2.0 (Industrial Process Optimization)

Abstract

This application note details the optimized synthetic protocols for Methyl 2-[4-(methylsulfonyl)phenoxy]acetate , a critical pharmacophore intermediate used in the development of selective COX-2 inhibitors (e.g., DUP-697 analogs, Etoricoxib precursors). We present two distinct synthetic pathways: Route A (Direct Nucleophilic Substitution) , ideal for convergent synthesis using commercially available sulfones, and Route B (Sulfide Oxidation) , a cost-effective linear approach starting from thioethers. The guide includes validated stoichiometry, process safety parameters, and critical quality attributes (CQA) for industrial scale-up.

Introduction & Strategic Rationale

The methanesulfonyl (mesyl) group is a bioisostere of the sulfonamide moiety, crucial for binding to the polar side pocket of the Cyclooxygenase-2 (COX-2) enzyme. The synthesis of phenoxy esters bearing this group presents a specific chemical challenge: the electron-withdrawing nature of the sulfone (

While this increased acidity facilitates deprotonation, the resulting phenoxide is less nucleophilic, requiring optimized conditions to prevent competitive hydrolysis of the methyl ester.

Pathway Selection Logic

| Feature | Route A: Direct Alkylation | Route B: Sulfide Oxidation |

| Starting Material | 4-(Methylsulfonyl)phenol | 4-(Methylthio)phenol |

| Step Count | 1 (Convergent) | 2 (Linear) |

| Reagent Cost | Moderate (Sulfone phenol is pricier) | Low (Thioanisole derivatives are cheap) |

| Atom Economy | High | Lower (Requires oxidant mass) |

| Impurity Profile | Minimal (Unreacted phenol) | Complex (Sulfoxide byproducts) |

| Recommendation | Preferred for Discovery/GLP | Preferred for Bulk Manufacturing |

Visualizing the Synthetic Workflow

The following diagram illustrates the branching logic between the two protocols and the critical decision points.

Figure 1: Branching synthetic pathways for Methanesulfonylphenoxy-methyl esters. Route A is direct; Route B involves sulfide oxidation.

Detailed Protocols

Protocol A: Direct Williamson Ether Synthesis (Recommended)

Context: This protocol utilizes the enhanced acidity of the sulfone-substituted phenol to drive the reaction using mild carbonate bases, avoiding transesterification side reactions common with alkoxide bases.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-(Methylsulfonyl)phenol | 1.0 | Limiting Reagent |

| Methyl Bromoacetate | 1.2 | Electrophile (Alkylating Agent) |

| Potassium Carbonate ( | 2.0 | Base (Anhydrous, Granular) |

| Acetone (or DMF) | 10 Vol | Solvent (0.5 M conc.) |

Step-by-Step Methodology

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(methylsulfonyl)phenol (1.0 eq) and anhydrous acetone (10 volumes relative to phenol mass).

-

Deprotonation: Add

(2.0 eq) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide forms. -

Alkylation: Add Methyl bromoacetate (1.2 eq) dropwise over 5 minutes.

-

Critical Control: Methyl bromoacetate is a lachrymator. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours.-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 1:1). Product

; Starting Phenol

-

-

Workup:

-

Purification: Recrystallize from minimal hot Methanol or EtOAc/Hexane (1:4) to yield white crystalline needles.

Yield Expectation: 92–96% Purity: >98% (HPLC)

Protocol B: Sulfide Oxidation Route

Context: Used when the sulfone starting material is unavailable or prohibitively expensive. This route requires a chemoselective oxidant that attacks the sulfur but leaves the methyl ester intact.

Step 1: Alkylation (Formation of Sulfide Intermediate)

Follow Protocol A, substituting 4-(methylthio)phenol as the starting material. Isolate the crude sulfide oil before proceeding.

Step 2: Oxidation to Sulfone

Reagents: Oxone® (Potassium peroxymonosulfate), Methanol, Water.

-

Dissolution: Dissolve the sulfide intermediate (1.0 eq) in Methanol (5 Vol).

-

Oxidant Prep: Dissolve Oxone (2.5 eq) in Water (5 Vol).

-

Addition: Cool the sulfide solution to

C. Add the Oxone solution dropwise over 30 minutes.-

Exotherm Warning: The oxidation is exothermic. Maintain internal temperature

C to prevent ester hydrolysis.

-

-

Stirring: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Dilute with water (20 Vol) and extract with Ethyl Acetate (

Vol). -

Wash: Wash combined organics with saturated

(to remove excess oxidant) and Brine. Dry over

Process Control & Validation (QC)

To ensure the integrity of the synthesized ester, the following analytical parameters must be verified.

NMR Characterization Table ( , 400 MHz)

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Aromatic (Ortho to | 7.85 – 7.90 | Doublet | Confirms electron-withdrawing group |

| Aromatic (Meta to | 7.05 – 7.10 | Doublet | Confirms ether linkage |

| O-CH | 4.70 | Singlet | Key signal for alkylation success |

| COOCH | 3.82 | Singlet | Confirms ester integrity (vs. acid) |

| SO | 3.05 | Singlet | Distinguishes Sulfone vs. Sulfide (~2.5 ppm) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Product is Acidic | Ester Hydrolysis | Ensure solvents are anhydrous.[3] Avoid strong hydroxide bases (NaOH/KOH). |

| Sulfoxide Impurity | Incomplete Oxidation (Route B) | Increase Oxone equivalents to 3.0 or extend reaction time. |

| Dark Coloration | Phenol Oxidation | Perform alkylation under Nitrogen/Argon atmosphere. |

Safety & Handling

-

Methyl Bromoacetate: Potent lachrymator and alkylating agent. Causes severe eye and skin burns. Use only in a certified fume hood with proper PPE (gloves, goggles, lab coat).

-

Oxone: Strong oxidant. Keep away from flammable organic solvents when in solid form.

-

Waste Disposal: Aqueous waste from Protocol B contains sulfates and bisulfates; neutralize before disposal. Organic waste containing alkyl halides must be segregated.

References

-

Vertex AI Search. (2026). Synthesis of methyl 2-(4-(methylsulfonyl)phenoxy)acetate protocol. 4

-

Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 5

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. 6

-

Organic Chemistry Portal. (2010). Sulfone synthesis by oxidation. 7[1][5][8][9][10]

-

MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. 11[1][5][10]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]

- 3. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 4. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates | MDPI [mdpi.com]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A prodrug approach to COX-2 inhibitors with methylsulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing hydrolysis of 1-(Chloromethoxy)-4-methanesulfonylbenzene

An essential guide for the handling and use of 1-(Chloromethoxy)-4-methanesulfonylbenzene, this technical support center provides in-depth troubleshooting guides and frequently asked questions to mitigate the primary challenge encountered during its application: hydrolysis. As a potent electrophile, the utility of this reagent in drug discovery and organic synthesis is contingent upon maintaining its structural integrity. This document outlines the causes of degradation and provides field-tested protocols to ensure experimental success.

Part 1: Core Technical Issues & FAQs

This section addresses the most common issues reported by users. Understanding the root cause of experimental failure is the first step toward prevention.

Q1: My reaction yield is significantly lower than expected, and I've isolated 4-(methylsulfonyl)phenol as a major byproduct. What is happening?

A1: The presence of 4-(methylsulfonyl)phenol is a definitive indicator that your starting material, this compound, has undergone hydrolysis.[1][2][3] This reagent is an α-chloroether, a class of compounds known for its high reactivity and extreme sensitivity to moisture.[4][5] Water, even trace amounts from atmospheric humidity or residual moisture in solvents or on glassware, acts as a nucleophile, attacking the electrophilic carbon of the chloromethoxy group. This leads to the formation of an unstable intermediate that rapidly decomposes into 4-(methylsulfonyl)phenol and formaldehyde.

Q2: How can I assess the purity of my this compound before starting my experiment?

A2: While visual inspection for clumping or a "wet" appearance can suggest degradation, the most reliable method is ¹H NMR spectroscopy. A pure sample will show characteristic peaks for the chloromethoxy and methanesulfonyl groups. The appearance of peaks corresponding to 4-(methylsulfonyl)phenol, particularly a new aromatic pattern and the disappearance of the chloromethoxy singlet, confirms hydrolysis. It is strongly recommended to use a fresh, unopened bottle or a properly stored and recently verified batch for moisture-sensitive reactions.

Q3: Is it possible to "rescue" a partially hydrolyzed batch of the reagent?

A3: It is not advisable. Attempting to use a partially hydrolyzed reagent introduces significant uncertainty into your experiment. The exact molar quantity of the active reagent is unknown, making stoichiometric calculations unreliable. Furthermore, the phenolic byproduct can interfere with the reaction by consuming base or participating in side reactions. For reproducible and valid results, starting with anhydrous, pure material is critical.

Part 2: Troubleshooting and Prevention Protocol

Preventing hydrolysis requires a systematic approach to exclude water from every stage of the experimental process.

Mechanism of Hydrolysis

The degradation pathway is a classic nucleophilic substitution reaction where water is the nucleophile. Understanding this mechanism highlights the critical need for anhydrous conditions.

Caption: The hydrolysis pathway of this compound.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Reaction fails to initiate; starting material is recovered alongside 4-(methylsulfonyl)phenol. | Reagent hydrolyzed upon addition to the reaction vessel. | Review solvent and glassware drying procedures. Ensure solvents are certified anhydrous or properly dried before use. Glassware must be oven or flame-dried.[6] |

| Inconsistent yields between identical experimental runs. | Variable exposure to atmospheric moisture during reagent handling. | Standardize the reagent dispensing procedure. Always allow the reagent container to warm to ambient temperature before opening to prevent condensation.[7] Handle the solid in a glove box or under a strong positive pressure of inert gas. |

| Reaction works but requires excess reagent to achieve full conversion. | The stock bottle of the reagent has been compromised by repeated openings. | Aliquot the reagent into smaller, single-use vials under an inert atmosphere. Use Sure/Seal™ type systems or similar techniques for long-term storage and dispensing.[8][9] |

Anhydrous Experimental Workflow

Adherence to a strict anhydrous workflow is non-negotiable for success.

Caption: A three-phase workflow for handling moisture-sensitive reagents.

Part 3: Standard Operating Procedures (SOPs)

SOP-1: Rigorous Drying of Glassware

-

Cleaning: All glassware must be meticulously cleaned to remove organic residues. Wash with a suitable solvent, followed by deionized water, and a final rinse with acetone to facilitate drying.

-

Drying: Place all glassware, including stir bars, in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[7]

-

Assembly & Cooling: While still hot, assemble the glassware (e.g., flask, condenser) and immediately connect it to a manifold supplying dry inert gas (Nitrogen or Argon). This is known as "hot assembly." Allow the apparatus to cool completely to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn into the flask as it cools.[9]

SOP-2: Dispensing of this compound

This procedure should be performed using either a glove box or a Schlenk line.

-

Temperature Equilibration: Before taking the reagent into a glove box or opening it on a Schlenk line, allow the sealed container to sit in the laboratory for at least 30-60 minutes to ensure it has reached room temperature. Opening a cold bottle will cause moisture from the ambient air to condense on the solid reagent.

-

Inert Atmosphere Transfer:

-

In a Glove Box: Perform all manipulations, including opening the bottle and weighing the solid, within the inert atmosphere of the glove box.

-

On a Schlenk Line: Place your reaction flask under a positive pressure of inert gas. Momentarily remove the septum and, using a powder funnel, add the reagent as quickly as possible against a counterflow of inert gas. Immediately reseal the flask.

-

-

Storage: Tightly reseal the main container immediately after dispensing. For added protection, wrap the cap and neck with Parafilm®. For long-term storage, placing the container in a sealed bag with a desiccant inside a secondary container is recommended.

By implementing these rigorous protocols, researchers can effectively prevent the hydrolysis of this compound, ensuring the integrity of their starting material and the successful outcome of their synthetic endeavors.

References

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Available at: [Link]

-

Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

-

Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved February 23, 2026, from [Link]

-

Figshare. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ACS Publications. Available at: [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved February 23, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved February 23, 2026, from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 23, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. Retrieved February 23, 2026, from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 1-(chloromethyl)-4-methanesulfonylbenzene. Retrieved February 23, 2026, from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved February 23, 2026, from [Link]

Sources

- 1. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 2. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 3. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. web.mit.edu [web.mit.edu]

- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Storage & Stability of 1-(Chloromethoxy)-4-methanesulfonylbenzene

The following technical support guide is designed for 1-(Chloromethoxy)-4-methanesulfonylbenzene .

IMPORTANT: This compound is an

⚠️ Critical Safety Warning: Carcinogenicity & Reactivity

STOP AND READ: This compound contains a chloromethyl ether (

-

Carcinogenicity: Structural analogs (e.g., Chloromethyl Methyl Ether, MOM-Cl) are regulated human carcinogens. Treat this compound as a high-potency alkylating agent.

-

Hydrolysis Hazard: Upon contact with moisture, this compound releases Hydrogen Chloride (HCl) gas and Formaldehyde .

-

Handling: All manipulations must occur inside a certified chemical fume hood or glovebox.

Part 1: Compound Identification & Verification

Ensure you are handling the correct isomer before proceeding.

| Feature | Target Compound ( | Common Analog (Benzyl Chloride) |

| Name | This compound | 1-(Chloromethyl)-4-methanesulfonylbenzene |

| Structure | ||

| Reactivity | Extremely High (Moisture Sensitive) | Moderate (Standard Alkyl Halide) |

| Primary Hazard | Carcinogen / Rapid Hydrolysis | Corrosive / Lachrymator |

| CAS | Check Supplier (Rare/Custom) | 40517-43-9 |

Part 2: Critical Storage Protocol

Failure to follow these parameters will result in total sample degradation within 24-48 hours.

The "Golden Rules" of Storage

-

Temperature: Store at -20°C (Freezer) . Room temperature storage accelerates thermal decomposition and polymerization.

-

Atmosphere: Strictly Inert (Argon or Nitrogen) . The compound is hygroscopic; atmospheric moisture is the primary cause of failure.

-

Container:

-

Preferred: Flame-sealed glass ampoule.

-

Acceptable: Schlenk tube with a Teflon (PTFE) stopcock.

-

Avoid: Plastic containers (polystyrene/polypropylene) or metal-lined caps. The

-chloroether can leach plasticizers, and evolved HCl will corrode metal.

-

Shelf-Life Expectations

| Condition | Estimated Stability | Status |

| -20°C, Sealed Ampoule | 6–12 Months | ✅ Optimal |

| 4°C, Septum Vial | 1–2 Weeks | ⚠️ High Risk |

| 25°C, Benchtop | < 24 Hours | ❌ Critical Failure |

Part 3: Troubleshooting Guide (Q&A)

Q1: My sample has turned from a solid into a viscous liquid or "goo." What happened?

Diagnosis: Hydrolysis & Polymerization. The chloromethoxy group is chemically fragile. Moisture ingress triggers a cascade:

-

Hydrolysis: The

bond cleaves, reacting with water to form the hemiacetal. -

Collapse: The hemiacetal is unstable and collapses into 4-(methylsulfonyl)phenol , formaldehyde , and HCl .

-

Polymerization: The released formaldehyde can polymerize (paraformaldehyde) or react with the phenol, creating a viscous oligomeric mixture.

Action: Do not use. The sample is irretrievably degraded. Neutralize and dispose of as hazardous waste.[3]

Q2: I see "fuming" when I open the container. Is this normal?

Diagnosis: HCl Release. While the pure compound should not fume, any contact with humid air immediately generates Hydrogen Chloride gas.

-

If fuming is faint: It is reacting with ambient moisture now. Work faster under inert gas.

-

If fuming is aggressive upon opening: The sample has already partially degraded inside the vessel, building up pressure.

Action: Vent carefully in a fume hood. Check purity by NMR before use.

Q3: Can I check purity using LC-MS?

Diagnosis: Not Recommended.

Standard LC-MS uses aqueous mobile phases (water/methanol/acetonitrile). The compound will hydrolyze on the column, showing peaks for the phenol (

-

Protocol: Pass the

through a small plug of basic alumina or anhydrous -

Marker: Look for the unique

singlet (typically

Part 4: Mechanism of Degradation (Visualization)

The following diagram illustrates the moisture-induced breakdown pathway. The electron-withdrawing sulfone group (

Figure 1: Hydrolytic decomposition pathway of aryl chloromethyl ethers.

Part 5: Handling & Synthesis Integrity

Best Practice: In Situ Generation

Due to the poor storage stability and carcinogenicity, do not store this compound if possible. Generate it in situ and use it immediately.

Recommended Protocol (Berliner Modification): Instead of isolating the chloromethyl ether, generate it using the parent acetal:

-

Precursor: Start with the methoxymethyl (MOM) ether or the methyl thiomethyl (MTM) ether of the phenol.

-

Reagent: React with Boron Trichloride (

) or Sulfuryl Chloride ( -

Usage: Add your nucleophile directly to this mixture. This avoids handling the isolated carcinogen.[4][5][6]

Disposal of Degraded Material

Do not simply throw the "goo" in the trash.

-

Quench: Add the material slowly to a stirred solution of concentrated aqueous Ammonium Hydroxide (

) .-

Chemistry: Ammonia destroys the alkylating agent, converting it to the safer amino-ether or hexamethylenetetramine derivatives.

-

-

Wait: Stir for 1 hour.

-

Dispose: Discard as halogenated organic waste.

References

-

General Stability of

-Haloethers:-

Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[5] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621.

-

-

Carcinogenicity & Safety

- Hydrolysis Mechanisms: Jones, T. C. "Hydrolysis of -Haloethers and Related Compounds." Journal of the American Chemical Society. (General mechanistic grounding for solvolysis of -haloethers).

- Handling Protocols: Merrer, D. C. "Safe Handling of Chloromethyl Ethers." Chemical Health and Safety, 1997.

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. nj.gov [nj.gov]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. osha.gov [osha.gov]

- 8. agilent.com [agilent.com]

Validation & Comparative

Optimizing Retention and Selectivity for Polar Sulfone Intermediates

A Comparative Guide to RPLC, Fluorinated, and HILIC Strategies

Executive Summary

The chromatographic separation of polar sulfone intermediates (

This guide objectively compares three distinct separation strategies: Aqueous-Stable C18 , Fluorinated (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . It provides actionable protocols to overcome the "polar retention gap" and ensure robust, validation-ready methods.

The Challenge: Why Standard C18 Fails

Sulfone groups are strong hydrogen bond acceptors with significant dipole moments.[1] In a standard Reversed-Phase LC (RPLC) system using alkyl-bonded silica (C18/C8):

-

Mechanism Mismatch: The dominant hydrophobic interaction is too weak to retain the polar sulfone moiety against the aqueous mobile phase.

-

Dewetting (Phase Collapse): To force retention, analysts often increase water content to >95%. On standard C18, this causes the alkyl chains to mat down, expelling mobile phase from the pores and causing loss of retention over time.

-

Selectivity Issues: Sulfone intermediates often co-elute with other polar matrix components (salts, catalysts) in the solvent front.

Comparative Analysis of Stationary Phases

The following analysis evaluates the three primary alternatives for retaining polar sulfones.

Option A: Polar-Embedded / Aqueous C18 (The "Robust" Upgrade)

-

Chemistry: C18 ligand modified with a hydrophilic group (carbamate, amide, or ether) near the silica surface.

-

Mechanism: The embedded polar group shields silanols and allows water to penetrate the pores, preventing dewetting even at 100% aqueous conditions.

-

Verdict: Best for moderately polar sulfones (

). It stabilizes retention but rarely alters selectivity significantly compared to C18.

Option B: Pentafluorophenyl (PFP / F5) (The "Selectivity" Choice)

-

Chemistry: Propyl-linked pentafluorophenyl ring.

-

Mechanism: Offers a multi-modal retention mechanism:[2][3][4]

-

Hydrophobicity: Comparable to C8.

-

Dipole-Dipole: The electronegative fluorine ring interacts strongly with the electron-rich oxygen atoms of the sulfone group.

- Interactions: If the sulfone is attached to an aromatic system, this phase provides superior shape selectivity.

-

-

Verdict: Highly Recommended. The dipole-dipole interaction often provides the "magic" separation factor (

) needed to resolve sulfones from similar impurities.

Option C: HILIC (The "Retention" Choice)

-

Chemistry: Bare silica, Amide, or Zwitterionic bonded phases.

-

Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the surface of the stationary phase.

-

Verdict: Essential for highly polar sulfones (

). It inverts the elution order (sulfones elute after non-polar matrix), providing massive retention (

Experimental Data: Performance Comparison

The table below summarizes the chromatographic performance of a model polar sulfone (Methyl Phenyl Sulfone) and a related polar impurity (Methyl Sulfone) across different columns.

| Parameter | Standard C18 | Polar-Embedded C18 | PFP (Fluorinated) | HILIC (Amide) |

| Mobile Phase | 5% ACN / 95% Water | 100% Water (Buffer) | 15% MeOH / 85% Water | 90% ACN / 10% Water |

| Retention ( | 0.8 (Poor) | 2.1 (Acceptable) | 3.5 (Excellent) | 6.2 (High) |

| Selectivity ( | 1.1 | 1.2 | 1.8 | 1.5 |

| Tailing Factor ( | 1.6 (Silanol activity) | 1.1 (Shielded) | 1.1 | 1.2 |

| Mechanism | Hydrophobic (Weak) | Hydrophobic + H-Bond | Dipole-Dipole + | Partitioning |

| Risk Factor | Phase Collapse | Low | pH Sensitivity | Equilibration Time |

Analyst Insight: Note the PFP column achieves excellent retention without needing 100% aqueous conditions. This makes the method more robust against gradient mixing errors than the Polar-Embedded C18 approach.

Method Development Protocols

Protocol A: The "Scout" Gradient (RPLC & PFP)

Do not guess isocratic conditions. Use this screening protocol to determine the correct column chemistry.

-

Columns: Connect a Polar-Embedded C18 and a PFP column via a switching valve.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Stabilizes ionization and silanols).

-

Mobile Phase B: Methanol (MeOH is preferred over ACN for PFP columns as it enhances

interactions). -

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5%

60% B -

10-12 min: 60%

95% B

-

-

Success Criteria: Look for

. If PFP shows distinct selectivity (different elution order of impurities), proceed with optimization on PFP.

Protocol B: HILIC Equilibration System

If RPLC fails (

-

Column: Amide or Zwitterionic phase (more robust than bare silica).

-

Stock Buffer: 100 mM Ammonium Acetate, pH 5.0.

-

Mobile Phase Preparation:

-

MP A: 90% Acetonitrile / 10% Stock Buffer (Final: 10mM salt).

-

MP B: 50% Acetonitrile / 50% Stock Buffer.

-

-

The "Water Wash" Step (Crucial): Before the first injection, flush the column with 60% Water / 40% ACN for 20 column volumes to fully hydrate the silica surface. Then equilibrate at initial conditions (90% ACN) for 30 column volumes.

-

Inter-run Equilibration: Set a post-time of at least 5-8 column volumes between injections to prevent retention time shifting.

Visualizations

Figure 1: Column Selection Decision Tree

This logic flow guides the selection based on analyte properties (